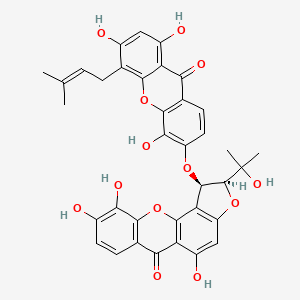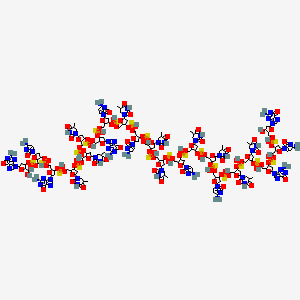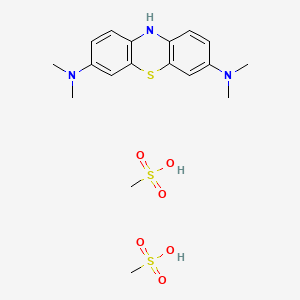![molecular formula C12H19NO5S B602904 N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 1155619-73-0](/img/structure/B602904.png)
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide, also known as HPMPOB, is a chemical compound that has been utilized in scientific research for various purposes. This sulfonamide derivative is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance in the body.
Wirkmechanismus
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is a potent inhibitor of carbonic anhydrase, and it works by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the pH of the surrounding environment, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity in various tissues, including the brain, kidneys, and liver. This inhibition can lead to a decrease in the pH of the surrounding environment, which can have various effects on cellular function, ion transport, and acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase, which can be useful for studying the role of this enzyme in various physiological processes. However, one of the limitations of using N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of the role of carbonic anhydrase in various disease states, and the development of new therapeutic agents based on the inhibition of carbonic anhydrase activity. Additionally, the use of N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide has been utilized in scientific research for various purposes, including as a tool for studying the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This process plays a crucial role in regulating the pH balance in the body and is involved in various physiological processes such as respiration, acid-base balance, and ion transport.
Eigenschaften
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)12-7-10(17-2)5-6-11(12)18-3/h5-7,9,13-14H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHAQPQVBSQWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide](/img/structure/B602832.png)


![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)


